molecular formula C16H35O4P B1199986 Hexadecyl dihydrogen phosphate CAS No. 3539-43-3

Hexadecyl dihydrogen phosphate

Cat. No. B1199986
Key on ui cas rn: 3539-43-3
M. Wt: 322.42 g/mol
InChI Key: ZUVCYFMOHFTGDM-UHFFFAOYSA-N
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Patent
US05196186

Procedure details

50 g of monocetylphosphoric acid and 100 g of ethanol were put into a 500 ml reaction vessel. Further, a solution of 6.29 g of 96% sodium hydroxide (purity was taken into consideration by calculating it from the degree of neutralization determined by titration) dissolved in 200 g of ion-exchanged water was added thereto. After the temperature was elevated to 80° C., it was confirmed that they were clearly dissolved. The solution was continuously stirred for 30 minutes. A solution of 22.3 g of zinc sulfate heptahydrate dissolved in 100 g of ion-exchanged water was added dropwise thereto to carry out a salt exchange reaction. After the completion of the addition, the mixture was stirred for 2 hours. The pH of the reaction mixture was 1.35 at the end of the reaction. The mixture was cooled and the product was collected by filtration, washed with water and dried, to obtain 51.4 g of the particles of zinc monocetylphosphate (zinc/sodium/phosphorus=0.88/0.49/2.00).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step Two
Quantity
22.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ion-exchanged
Quantity
100 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ion-exchanged
Quantity
200 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:17][P:18](=[O:21])([OH:20])[OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C(O)C.[OH-].[Na+].O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Zn+2:39]>O>[CH2:1]([O:17][P:18]([O-:21])([O-:20])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Zn+2:39] |f:2.3,4.5.6.7.8.9.10.11.12,14.15|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)OP(O)(O)=O
Name
Quantity
100 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
6.29 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
22.3 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Zn+2]
Name
ion-exchanged
Quantity
100 g
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
ion-exchanged
Quantity
200 g
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was continuously stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was elevated to 80° C.
DISSOLUTION
Type
DISSOLUTION
Details
were clearly dissolved
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
a salt exchange reaction
ADDITION
Type
ADDITION
Details
After the completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at the end of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OP(=O)([O-])[O-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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